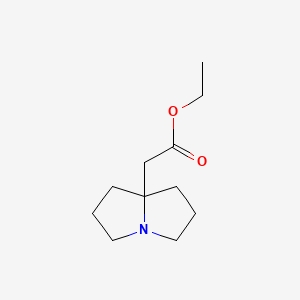

Ethyl tetrahydro-1H-pyrrolizine-7A(5H)-acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl tetrahydro-1H-pyrrolizine-7A(5H)-acetate is a chemical compound with the molecular formula C10H17NO2 It is an ester derivative of tetrahydro-1H-pyrrolizine-7A(5H)-carboxylic acid

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl tetrahydro-1H-pyrrolizine-7A(5H)-acetate typically involves the esterification of tetrahydro-1H-pyrrolizine-7A(5H)-carboxylic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction can be represented as follows:

Tetrahydro-1H-pyrrolizine-7A(5H)-carboxylic acid+EthanolCatalystEthyl tetrahydro-1H-pyrrolizine-7A(5H)-acetate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, leading to higher purity and reduced production costs.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl tetrahydro-1H-pyrrolizine-7A(5H)-acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anti-inflammatory Properties

Research indicates that pyrrolizine compounds, including ethyl tetrahydro-1H-pyrrolizine-7A(5H)-acetate, exhibit significant anti-inflammatory effects. These compounds are known to interact with integrins, which play a crucial role in the migration of leukocytes during inflammatory responses. By modulating integrin activity, these compounds can potentially reduce inflammation and improve outcomes in conditions characterized by excessive immune responses .

Anticancer Activity

Studies have shown that derivatives of pyrrolizine can inhibit key kinases involved in cancer progression. For instance, compounds designed based on the structure of this compound have demonstrated efficacy against various cancer cell lines by inhibiting cyclin-dependent kinases and other critical pathways . These interactions can lead to cell cycle arrest and apoptosis in cancer cells, making them promising candidates for anticancer drug development.

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of pyrrolizine derivatives, this compound was tested for its ability to inhibit cytokine production in vitro. The results indicated a significant reduction in interleukin levels, suggesting potential use in treating inflammatory diseases .

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of this compound against breast cancer cell lines (MCF-7). The compound was shown to induce apoptosis through mitochondrial pathways, with IC50 values indicating effective concentration ranges for therapeutic use .

Mécanisme D'action

The mechanism of action of ethyl tetrahydro-1H-pyrrolizine-7A(5H)-acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Ethyl tetrahydro-1H-pyrrolizine-7A(5H)-acetate can be compared with other similar compounds, such as:

Tetrahydro-1H-pyrrolizine-7A(5H)-carboxylic acid: The parent compound, which lacks the ester group.

Ethyl tetrahydro-1H-pyrrolizine-7A(5H)-carboxylate: A closely related ester with similar properties.

Tetrahydro-1H-pyrrolizine-7A(5H)-ethanamine: A derivative with an amine group instead of an ester.

Activité Biologique

Ethyl tetrahydro-1H-pyrrolizine-7A(5H)-acetate is a compound that has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrrolizine core, which is a bicyclic structure known for its diverse biological activities. The compound's molecular formula is C₈H₁₃N₁O₂, and it has been identified in various studies as having potential therapeutic applications.

1. Antitumor Activity

Recent studies have indicated that compounds related to this compound exhibit significant antitumor properties. For instance, a series of spiro-fused pyrrolo[3,4-a]pyrrolizines were synthesized and tested against human cancer cell lines, including K562 (human erythroleukemia) and HeLa (cervical carcinoma) cells. The results demonstrated that certain derivatives showed cytotoxic effects, with notable cell cycle perturbation and induction of apoptosis in treated cells .

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 4a | K562 | 15 | Induces apoptosis |

| 5a | HeLa | 20 | Cell cycle arrest |

2. Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases .

3. Neuroprotective Effects

The compound has been assessed for neuroprotective properties as well. Research indicates that derivatives of pyrrolizine structures can cross the blood-brain barrier and exhibit antioxidant activity, which may protect neuronal cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases .

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of COX and LOX pathways, reducing the production of pro-inflammatory mediators.

- Cell Cycle Modulation : It induces cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells.

- Antioxidant Activity : By scavenging free radicals, it mitigates oxidative damage to cells.

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Cancer Cell Lines : A study demonstrated that treatment with ethyl tetrahydro-1H-pyrrolizine derivatives resulted in significant apoptosis in K562 and HeLa cells, with IC₅₀ values indicating potent cytotoxicity .

- Neuroprotection in Animal Models : In vivo studies showed that compounds with similar structures provided neuroprotection in models of oxidative stress-induced neuronal damage, suggesting therapeutic potential for conditions like Alzheimer's disease .

Propriétés

IUPAC Name |

ethyl 2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-2-14-10(13)9-11-5-3-7-12(11)8-4-6-11/h2-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKIVANHGDYINSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC12CCCN1CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.